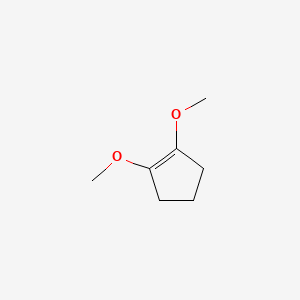
1,2-Dimethoxycyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxycyclopent-1-ene is an organic compound that belongs to the class of cycloalkenes It is characterized by a five-membered ring with two methoxy groups attached to the first and second carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxycyclopent-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with methanol in the presence of an acid catalyst. This reaction typically proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxycyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclopentane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanol.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentanes.
Scientific Research Applications
1,2-Dimethoxycyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxycyclopent-1-ene involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the methoxy groups act as leaving groups, allowing nucleophiles to attack the carbon atoms .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclopentene: Similar in structure but with methyl groups instead of methoxy groups.
Cyclopentene: Lacks the methoxy groups, making it less reactive in certain reactions.
1,2-Dibromocyclopentane: Contains bromine atoms instead of methoxy groups, leading to different reactivity
Uniqueness
1,2-Dimethoxycyclopent-1-ene is unique due to the presence of methoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
61860-74-0 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1,2-dimethoxycyclopentene |
InChI |
InChI=1S/C7H12O2/c1-8-6-4-3-5-7(6)9-2/h3-5H2,1-2H3 |
InChI Key |
GJZJYEVWJDDBCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(CCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


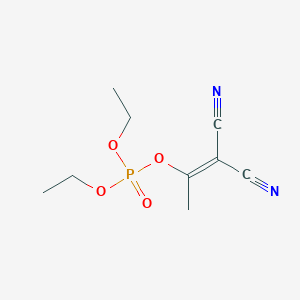
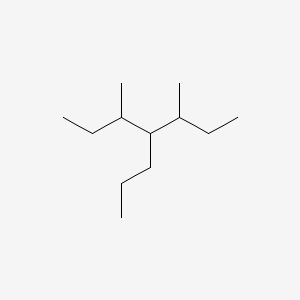
![3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14551302.png)
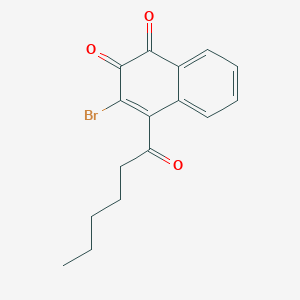
![2(1H)-Pyridinone, 1-[[(4-methoxyphenyl)methylene]amino]-4,6-diphenyl-](/img/structure/B14551317.png)
![(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14551319.png)
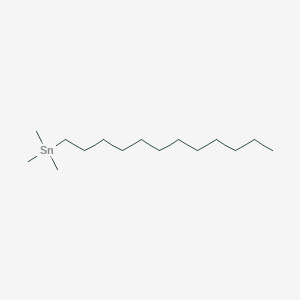
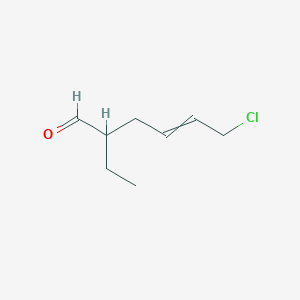
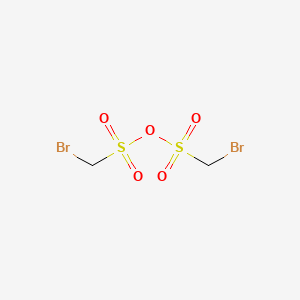
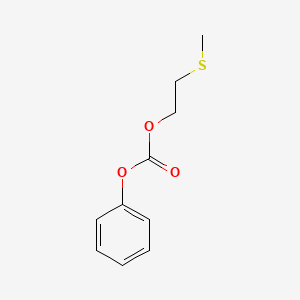
![5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14551352.png)
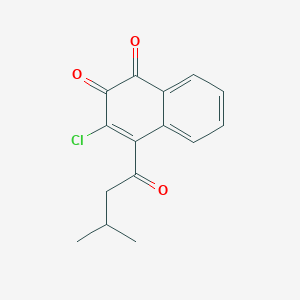
![N-[2-(Diethylamino)ethyl]-4-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzamide](/img/structure/B14551359.png)
![1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl-](/img/structure/B14551361.png)
